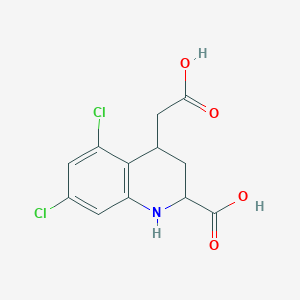

2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes two carboxyl groups and two chlorine atoms attached to a tetrahydroquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloroaniline and ethyl acetoacetate.

Cyclization: The initial step involves the cyclization of 2,4-dichloroaniline with ethyl acetoacetate under acidic conditions to form the quinoline core.

Carboxymethylation: The carboxymethyl group is introduced via alkylation reactions, typically using chloroacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carboxyl groups, converting them into alcohols or aldehydes.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Alcohols or aldehydes derived from the carboxyl groups.

Substitution: Compounds with substituted amine or thiol groups.

Wissenschaftliche Forschungsanwendungen

2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or viral infections.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies investigating the interaction of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids.

Wirkmechanismus

The mechanism of action of 2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl and chlorine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Carboxy-4-(carboxymethyl)-5,7-dichloroquinoline: Lacks the tetrahydro structure, which may affect its reactivity and biological activity.

2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core, leading to different chemical properties.

Uniqueness

2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline is unique due to its combination of functional groups and the tetrahydroquinoline core, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biologische Aktivität

2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline (CDTQ) is a synthetic compound belonging to the tetrahydroquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of CDTQ, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

- Molecular Formula : C₁₂H₁₁Cl₂N O₄

- CAS Number : 132691-83-9

- Molecular Weight : 296.13 g/mol

CDTQ primarily acts as an antagonist at the NMDA (N-methyl-D-aspartate) receptor complex. It selectively binds to the strychnine-insensitive glycine binding site on the NMDA receptor, which is crucial for synaptic plasticity and memory function. This interaction suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease and schizophrenia .

Biological Activities

The biological activities of CDTQ can be summarized as follows:

Case Studies

Several studies have investigated the biological activity of CDTQ and related compounds:

- Neuroprotection in Animal Models : A study explored the effects of CDTQ on animal models of neurodegeneration. Results indicated that administration of CDTQ significantly improved cognitive function and reduced markers of oxidative stress in the brain .

- Structure-Activity Relationship (SAR) : Research into SAR has highlighted that modifications in the chemical structure of tetrahydroquinolines can enhance their biological activity. For instance, variations in substituents at specific positions on the quinoline ring have been linked to increased potency as NMDA receptor antagonists .

- Clinical Implications : The potential use of CDTQ in clinical settings is being explored for conditions like epilepsy and chronic pain management due to its ability to modulate excitatory neurotransmission .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Neuroprotective | Reduced neuronal cell death | , |

| Antioxidant | Decreased oxidative stress | , |

| Antimicrobial | Activity against various pathogens |

Table 2: Structure-Activity Relationship Insights

Eigenschaften

IUPAC Name |

4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO4/c13-6-3-7(14)11-5(2-10(16)17)1-9(12(18)19)15-8(11)4-6/h3-5,9,15H,1-2H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHZLBUNRQPRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927776 | |

| Record name | 4-(Carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132691-83-9 | |

| Record name | 2-Carboxy-4-(carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132691839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Carboxymethyl)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.